(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine
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Overview
Description
(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,5-dimethylpyrazole with formamide, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the pyrazole or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .
Scientific Research Applications
Chemistry
In chemistry, (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine
The compound has shown potential in biological and medicinal research. It is investigated for its anticancer properties, particularly in inhibiting certain enzymes and pathways involved in cancer cell proliferation . Additionally, it is explored for its antimicrobial and anti-inflammatory activities .
Industry
In the industrial sector, (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine is used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to cell death . The compound’s ability to mimic the structural features of biogenic purines makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties and potential anticancer activities.
Pyrido[2,3-d]pyrimidin-5-one: Used in various synthetic applications and known for its biological activities.
Uniqueness
(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine stands out due to its specific substitution pattern and the presence of the methanamine group, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents .
Properties
CAS No. |
1193387-62-0 |
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Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-6-3-8(5-10)13-9(11-6)4-7(2)12-13/h3-4H,5,10H2,1-2H3 |
InChI Key |
WBMDTOVVOVQRMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)CN)C |
Origin of Product |
United States |
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